Synthesis of Vinyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
Synthesis of Vinyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of vinyltriphenylphosphonium bromide, a versatile reagent in organic chemistry, particularly renowned for its role in the Wittig reaction. This document provides a thorough overview of a prominent synthetic route, including a detailed experimental protocol, quantitative data, and a mechanistic pathway for its application in olefination reactions.
Introduction
Vinyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a key precursor to the corresponding ylide for the introduction of a vinyl group in the Wittig reaction.[1] This transformation is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where the formation of a carbon-carbon double bond is a critical step.[2] This guide focuses on a well-established, albeit indirect, synthetic method starting from triphenylphosphine (B44618) and β-bromophenetole.
Synthetic Routes
While several methods for the synthesis of vinyltriphenylphosphonium bromide have been reported, this guide will focus on the detailed procedure involving the formation and subsequent elimination of a phenoxyethylphosphonium salt. Alternative, less detailed methods include the dehydrobromination of (2-bromoethyl)triphenylphosphonium bromide and the reaction of ethylenebis(triphenylphosphonium) dibromide with a borate (B1201080) ion.[3] The direct reaction of triphenylphosphine with vinyl bromide is conceptually the most straightforward approach, however, detailed successful protocols are not as readily available in the literature.
The primary route detailed herein involves two key steps:
-
Quaternization: The reaction of triphenylphosphine with β-bromophenetole to form (2-phenoxyethyl)triphenylphosphonium bromide.
-
Elimination: The thermal elimination of phenol (B47542) from the intermediate salt to yield the desired vinyltriphenylphosphonium bromide.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of vinyltriphenylphosphonium bromide.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid | 80-82 |
| β-Bromophenetole | C₈H₉BrO | 201.06 | Colorless to pale yellow liquid | N/A |
| Vinyltriphenylphosphonium Bromide | C₂₀H₁₈BrP | 369.24 | White to beige crystalline powder | 176-178[4] |
Table 2: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Reaction Temperature (Step 1) | 90 ± 3 °C | [5][6] |
| Reaction Time (Step 1) | 48 hours | [5][6] |
| Reaction Temperature (Step 2) | Reflux in ethyl acetate (B1210297) | [5][6] |
| Reaction Time (Step 2) | 24 hours (repeated) | [5][6] |
| Yield | 66-86% | [6] |
Table 3: Spectroscopic Data for Vinyltriphenylphosphonium Bromide
| Technique | Data | Reference |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [8] |
| IR | Spectrum available | [7] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of vinyltriphenylphosphonium bromide from triphenylphosphine and β-bromophenetole.[5][6]
Caution: Phenol and its solutions are corrosive; appropriate personal protective equipment, including gloves, should be worn.[5][6] The product, vinyltriphenylphosphonium bromide, has been reported to cause an allergic sneezing reaction and contact should be avoided.[5][6]
Step 1: Synthesis of (2-Phenoxyethyl)triphenylphosphonium Bromide
-
To a 1-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube, add 1 lb. of reagent-grade phenol, 100 g (0.50 mole) of β-bromophenetole, and 131 g (0.50 mole) of triphenylphosphine.[5][6]
-
Stir the mixture and heat to 90 ± 3 °C. Maintain this temperature for 48 hours.[5][6] A slight exotherm may be observed initially, and the heating should be controlled to prevent the temperature from exceeding 95 °C.[5]
-
Cool the reaction mixture to room temperature.
-
In a separate 4-liter beaker, vigorously stir 3 liters of anhydrous ether.
-
Slowly add the cooled reaction solution to the stirred ether over a period of 45 minutes using a dropping funnel.[5][6]
-
A solid precipitate will form. Scrape down any material adhering to the sides of the beaker.
-
Filter the mixture by suction.
-
Transfer the solid product to a fresh 3-liter portion of anhydrous ether, stir vigorously for 15 minutes, and filter again by suction.
-
Wash the resulting white crystalline residue of crude (2-phenoxyethyl)triphenylphosphonium bromide with three 250-mL portions of warm anhydrous ether.[5][6]
Step 2: Synthesis of Vinyltriphenylphosphonium Bromide via Elimination
-
Place the crude (2-phenoxyethyl)triphenylphosphonium bromide in a 3-liter, two-necked flask equipped with a sealed stirrer and a reflux condenser with a calcium chloride drying tube.[5][6]
-
Add 1.5 liters of reagent-grade ethyl acetate to the flask.
-
Cool the mixture to room temperature.
-
Decant the ethyl acetate layer. If the salt has crystallized, filter the mixture.
-
Repeat this reflux and cooling procedure with fresh ethyl acetate until the melting point of the filtered salt is 186 °C or higher.[5][6] This may require up to four cycles.[5]
-
After the final filtration, wash the product with two 100-mL portions of ethyl acetate and two 100-mL portions of anhydrous ether.[6]
-
Dry the analytically pure vinyltriphenylphosphonium bromide at 80 °C for 24 hours. The expected yield is between 122–158 g (66–86%).[6]
Mechanism of Application: The Wittig Reaction
Vinyltriphenylphosphonium bromide is primarily used to generate the corresponding ylide for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[1][9] The general mechanism is illustrated below.
Caption: The Wittig reaction mechanism.
The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[10] The process begins with the deprotonation of the phosphonium salt by a strong base to form a nucleophilic ylide.[11] This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes ring-closure to an oxaphosphetane.[10][12] The unstable four-membered ring then decomposes to yield the final alkene and triphenylphosphine oxide.[10]
References
- 1. byjus.com [byjus.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. VINYLTRIPHENYLPHOSPHONIUM BROMIDE | 5044-52-0 [chemicalbook.com]
- 4. VINYLTRIPHENYLPHOSPHONIUM BROMIDE CAS#: 5044-52-0 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production Method of Vinyl triphenylphosphonium bromide - Chempedia - LookChem [lookchem.com]
- 7. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Vinyltriphenylphosphonium bromide | Wittig Reagent [benchchem.com]
- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig Reaction [organic-chemistry.org]
